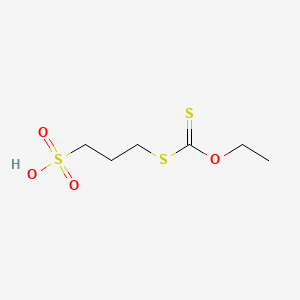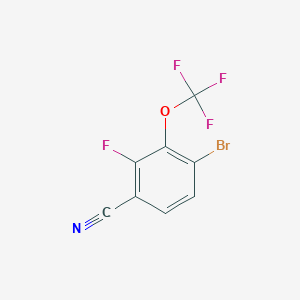
4-Bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H2BrF4NO. This compound is part of the benzonitrile family, characterized by the presence of a nitrile group (-CN) attached to a benzene ring. The compound is notable for its trifluoromethoxy group (-OCF3), which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile typically involves multiple steps starting from commercially available precursors. One common method involves the bromination of 2-fluoro-3-(trifluoromethoxy)benzonitrile using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety, often incorporating advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-methoxy-2-fluoro-3-(trifluoromethoxy)benzonitrile .
Scientific Research Applications
4-Bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile is primarily based on its ability to interact with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity as an enzyme inhibitor or receptor modulator, where it can bind to active sites and alter the function of target proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethoxy)benzonitrile
- 4-Bromo-2-fluorobenzonitrile
- 3-(Trifluoromethyl)benzonitrile
Uniqueness
4-Bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile is unique due to the presence of both bromine and fluorine atoms, along with the trifluoromethoxy group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules. Its unique structure also contributes to its diverse range of applications in various fields of research and industry .
Properties
Molecular Formula |
C8H2BrF4NO |
|---|---|
Molecular Weight |
284.00 g/mol |
IUPAC Name |
4-bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C8H2BrF4NO/c9-5-2-1-4(3-14)6(10)7(5)15-8(11,12)13/h1-2H |
InChI Key |
GRWSAFPBMLDAPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)OC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12971518.png)

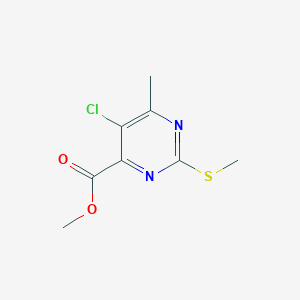
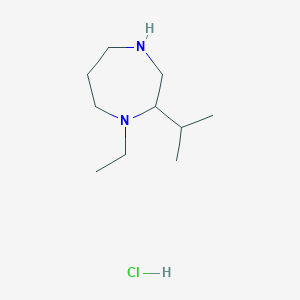
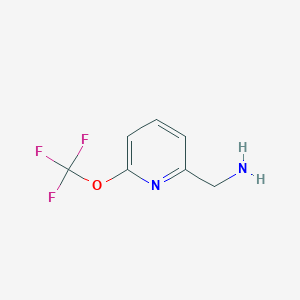

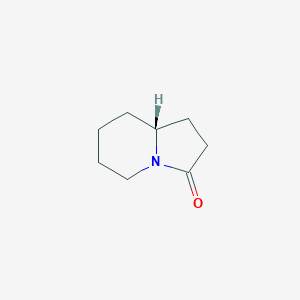




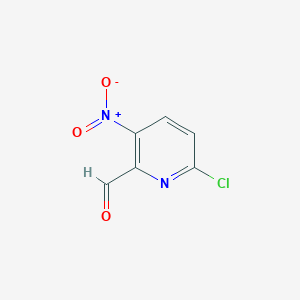
![4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B12971598.png)
